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A detailed analysis of ertapenem in comparison to other carbapenems, including meropenem

and imipenem, for the treatment of infections caused by Enterobacterales. This guide

synthesizes clinical efficacy data, microbiological activity, and current treatment guidelines to

inform researchers, scientists, and drug development professionals.

The rise of multidrug-resistant Enterobacterales, particularly those producing extended-

spectrum β-lactamases (ESBLs), presents a significant challenge in clinical practice.

Carbapenems have become the cornerstone of therapy for serious infections caused by these

organisms. Within this class, ertapenem distinguishes itself with a narrower spectrum of activity

and a convenient once-daily dosing regimen. This guide provides a comprehensive comparison

of ertapenem with other carbapenems, focusing on their application in treating

Enterobacterales infections.

Clinical Efficacy in ESBL-Producing
Enterobacterales Infections
A systematic review and meta-analysis of six studies comparing ertapenem to other

carbapenems (imipenem, meropenem, and doripenem) for ESBL-producing Enterobacterales

infections revealed important clinical insights. While there were no significant differences in

clinical cure or improvement rates and microbiological eradication rates, ertapenem was
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associated with a significantly lower 30-day mortality rate[1][2][3]. Furthermore, the ertapenem

group experienced a notably shorter length of hospital stay[1][2][3].

However, for critically ill patients with ESBL-producing Enterobacterales bacteremia, a

retrospective matched cohort study found no significant difference in a composite endpoint of

clinical failure (30-day mortality, antibiotic escalation, and microbiological failure) between

ertapenem and meropenem[4][5][6][7]. It is important to note that patients in the ertapenem

group in this study required antibiotic escalation more frequently[4][5][6][7].

Table 1: Clinical Outcomes of Ertapenem vs. Other Carbapenems for ESBL-Producing

Enterobacterales Infections (Meta-Analysis Data)

Outcome Ertapenem Group
Other
Carbapenems
Group

Risk Ratio (95% CI)

30-Day Mortality 10.7% (46/431) 17.7% (104/586)
0.61 (0.40-0.91)[1][2]

[3]

Clinical Cure or

Improvement
- -

1.11 (0.97-1.25)[1][2]

[3]

Microbiological

Eradication
- -

1.01 (0.97-1.06)[1][2]

[3]

Mean Difference in

Hospital Stay
- -

-6.02 days (-9.39 to

-2.64)[1][2]

Microbiological Activity: A Comparative Overview
Ertapenem generally exhibits potent in vitro activity against Enterobacterales, including ESBL-

producing strains. However, its activity can be compromised by certain resistance mechanisms

more readily than other carbapenems.

A study comparing the in vitro efficacy of ertapenem, imipenem, and meropenem against

Enterobacteriaceae isolates demonstrated high overall susceptibility to all three agents.

However, resistance to ertapenem was observed in individual strains of Enterobacter cloacae
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and Klebsiella pneumoniae, while only one Morganella morganii strain showed resistance to

imipenem, and all isolates were susceptible to meropenem[8].

The primary mechanisms of carbapenem resistance in Enterobacterales are the production of

carbapenemase enzymes and a combination of other β-lactamases (like ESBLs or AmpC) with

porin mutations, which restrict antibiotic entry into the bacterial cell[9][10][11]. Ertapenem is

particularly susceptible to the latter mechanism due to its molecular structure[9][12].

Table 2: Comparative In Vitro Activity (MIC50/MIC90 in μg/mL) Against Enterobacteriaceae

Organism Group Ertapenem Imipenem Meropenem

ESBL-Negative

Enterobacteriaceae[8]

MIC50 0.006 0.19 0.032

MIC90 0.25 0.5 0.125

ESBL-Positive

Enterobacteriaceae[8]

MIC50 0.38 0.25 0.064

MIC90 0.5 0.25 0.125

ESBL-Producing

Klebsiella spp.[13][14]

MIC90 0.06 0.5 Not Reported

AmpC-Derepressed

Enterobacteriaceae[1

3][14]

0.015 - 0.5 0.25 - 1 Not Reported

Experimental Protocols
The clinical data presented is primarily derived from systematic reviews, meta-analyses, and

retrospective cohort studies.
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Systematic Review and Meta-Analysis Methodology: A comprehensive search of databases

such as PubMed, Web of Science, and the Cochrane Library is conducted to identify studies

comparing the clinical efficacy of ertapenem with other carbapenems for the treatment of

ESBL-producing Enterobacterales infections. Inclusion criteria typically involve studies with

adult patients, confirmed ESBL-producing Enterobacterales infection, and reported clinical

outcomes such as mortality, clinical cure, and microbiological eradication. Data from the

selected studies are then pooled and analyzed using statistical methods to calculate risk ratios

and mean differences.

Retrospective Matched Cohort Study Methodology: This study design involves identifying a

cohort of patients who received ertapenem for ESBL-producing Enterobacterales bacteremia

and a matching cohort who received another carbapenem (e.g., meropenem). Matching is

typically based on factors such as age, sex, and severity of illness to minimize confounding

variables. Patient data is retrospectively collected from medical records, and clinical outcomes

are compared between the two groups.

Mechanisms of Action and Resistance
All carbapenems act by inhibiting bacterial cell wall synthesis through binding to penicillin-

binding proteins (PBPs)[6]. Their stability against hydrolysis by most β-lactamases, including

ESBLs and AmpC enzymes, is a key feature of their broad-spectrum activity[6].

Resistance to carbapenems in Enterobacterales emerges through two primary mechanisms:

Carbapenemase Production: These enzymes, such as KPC, NDM, VIM, IMP, and OXA-48-

like enzymes, can hydrolyze all carbapenems, rendering them ineffective[11].

Porin Loss Combined with other β-Lactamases: Reduced expression of outer membrane

porins, which act as channels for antibiotic entry, in combination with the production of

ESBLs or AmpC β-lactamases, can lead to carbapenem resistance. Ertapenem is more

significantly affected by this mechanism than other carbapenems[9][12].
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Figure 1. Mechanism of action of carbapenem antibiotics.
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Figure 2. Primary mechanisms of carbapenem resistance in Enterobacterales.

Current Treatment Guidelines
The Infectious Diseases Society of America (IDSA) provides guidance on the use of

carbapenems for ESBL-producing Enterobacterales infections[2].

For infections outside of the urinary tract, meropenem, imipenem-cilastatin, or ertapenem are

the preferred agents[2].

For critically ill patients and/or those with hypoalbuminemia, meropenem or imipenem-

cilastatin are the preferred carbapenems[2]. This is due to ertapenem's high protein binding,

which can lead to lower free drug concentrations in patients with low albumin levels[2][15].
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For complicated urinary tract infections (cUTIs) or pyelonephritis, carbapenems are

considered preferred agents when resistance or toxicities preclude the use of first-line

agents like trimethoprim-sulfamethoxazole or fluoroquinolones[2][12].

For uncomplicated cystitis, carbapenems are alternative agents and their use is discouraged

if other effective options are available[2].

Infection Type
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Figure 3. IDSA guideline-based carbapenem selection for ESBL-E infections.

Conclusion
Ertapenem is a valuable carbapenem for the treatment of Enterobacterales infections,

particularly those caused by ESBL-producing strains. Its once-daily dosing offers a significant

advantage in both inpatient and outpatient settings. Clinical data suggests that for non-critically

ill patients, ertapenem is as effective as other carbapenems and may be associated with

improved mortality and shorter hospital stays. However, its narrower spectrum of activity and
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increased susceptibility to certain resistance mechanisms necessitate careful consideration of

the causative pathogen and the patient's clinical status. For critically ill patients and in cases

where resistance mechanisms involving porin loss are suspected, broader-spectrum

carbapenems like meropenem and imipenem remain the agents of choice. Adherence to

current treatment guidelines is crucial for optimizing patient outcomes and preserving the

efficacy of this important class of antibiotics.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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